molecular formula C10H8N2O3 B15335941 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile

3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B15335941
M. Wt: 204.18 g/mol
InChI Key: PWWJSYNNTCPMOF-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a nitro group, a methyl group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile typically involves the nitration of 5-methyl-2-nitrophenol followed by subsequent reactions to introduce the nitrile and oxo groups. One common method involves the reaction of 5-methyl-2-nitrophenol with acetonitrile in the presence of a base such as sodium hydride, followed by oxidation to introduce the oxo group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction of the nitro group: 3-(5-Methyl-2-aminophenyl)-3-oxopropanenitrile.

    Reduction of the nitrile group: 3-(5-Methyl-2-nitrophenyl)-3-aminopropane.

    Substitution of the methyl group: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-nitrophenol: A precursor in the synthesis of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile.

    2-Methyl-4-nitrophenol: Another nitrophenol derivative with similar chemical properties.

    4-Methyl-3-nitrophenol: Similar structure but different substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both a nitrile and an oxo group, which confer distinct reactivity and potential applications compared to other nitrophenol derivatives. Its specific substitution pattern also influences its chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-(5-methyl-2-nitrophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-9(12(14)15)8(6-7)10(13)4-5-11/h2-3,6H,4H2,1H3

InChI Key

PWWJSYNNTCPMOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)CC#N

Origin of Product

United States

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